Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a heterocyclic organic compound belonging to the oxadiazole family. Its molecular formula is , and it features a five-membered ring containing two nitrogen atoms and three carbon atoms, along with an acetamido group and a carboxylate moiety. This compound is characterized by its potential biological activity and utility in various chemical applications.
These reactions highlight the compound's versatility in synthetic chemistry.
The synthesis of methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves several steps:
These steps provide a general framework for synthesizing this compound.
Methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has potential applications in:
Several compounds share structural similarities with methyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | 0.87 | Contains an amino group instead of acetamido |
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 13490-32-9 | 0.64 | Hydroxylamine derivative; different biological activity |
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | 63875-18-3 | 0.51 | Contains sulfur; different reactivity profile |
1,2,5-Oxadiazole-3-carboxylic acid | 88598-08-7 | 0.73 | Lacks acetamido group; simpler structure |
These compounds demonstrate varying degrees of similarity based on their functional groups and structural features while exhibiting different biological activities and chemical properties.